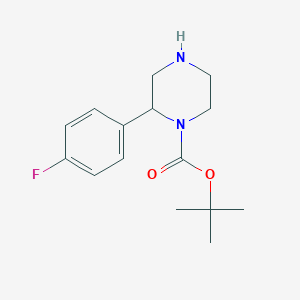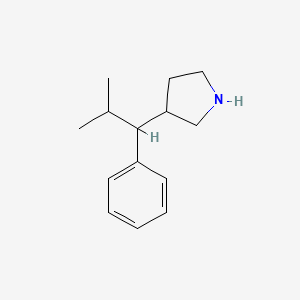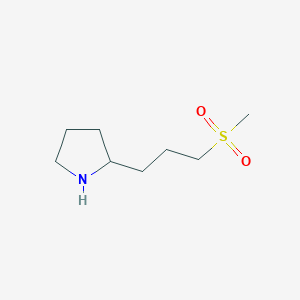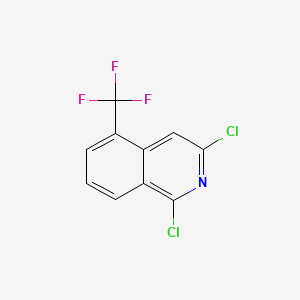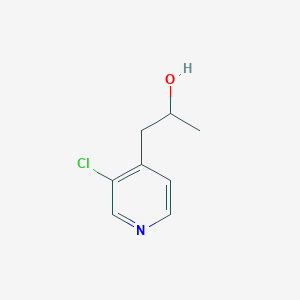
2-Methylamino-1-naphthalen-2-yl-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol is an organic compound that features a naphthalene ring substituted with a methylamino group and an ethan-1-ol moiety
Métodos De Preparación
The synthesis of 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-2-carbaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups present in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring. Halogenation and nitration are common substitution reactions, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Aplicaciones Científicas De Investigación
2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol include:
2-(ethylamino)-1-(naphthalen-2-yl)ethan-1-ol: This compound has an ethylamino group instead of a methylamino group, which may affect its reactivity and interactions.
2-(methylamino)-1-(naphthalen-1-yl)ethan-1-ol: The position of the naphthalene ring substitution is different, potentially leading to variations in chemical behavior and applications.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-(methylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C13H15NO/c1-14-9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13-15H,9H2,1H3 |
Clave InChI |
PGJYKUWYKVJKJC-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


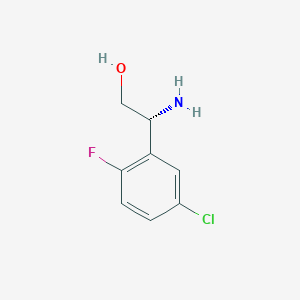
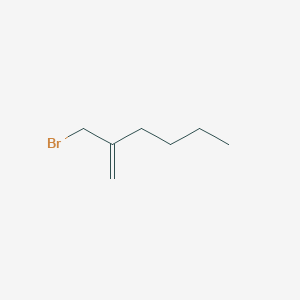
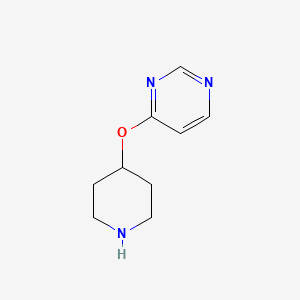

![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)


